molecular formula C23H28N4O3 B590895 Defluoro Paliperidone CAS No. 1380413-60-4

Defluoro Paliperidone

Cat. No. B590895
CAS RN: 1380413-60-4
M. Wt: 408.502
InChI Key: UAXLESNKOBLMFG-UHFFFAOYSA-N
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Description

Defluoro Paliperidone is a variant of Paliperidone . Paliperidone, sold under the brand name Invega among others, is an atypical antipsychotic . It is mainly used to treat schizophrenia and schizoaffective disorder .

Scientific Research Applications

Psychopharmacology: Antipsychotic Efficacy

Defluoro Paliperidone has been studied for its antipsychotic properties, particularly in the treatment of schizophrenia. It acts on dopamine and serotonin receptors to alleviate symptoms such as hallucinations and delusions. Clinical trials have demonstrated its effectiveness in improving both positive and negative symptoms of schizophrenia, offering a potential alternative to existing antipsychotics with a different side effect profile .

Neuropharmacology: Neurotransmitter Modulation

Research in neuroscience has explored Defluoro Paliperidone’s impact on neurotransmitter systems beyond dopamine and serotonin. Its influence on glutamatergic and GABAergic systems is being investigated, which could contribute to a better understanding of its therapeutic effects and side effects in neurological disorders .

Clinical Psychiatry: Long-Acting Injectable Formulations

In psychiatry, the focus has been on developing long-acting injectable (LAI) formulations of Defluoro Paliperidone. LAIs provide more consistent drug levels and improve adherence in patients with chronic psychiatric conditions. Studies have compared the efficacy and safety of various dosing intervals, providing insights into optimal treatment regimens .

Pharmacokinetics: Absorption and Metabolism

Pharmacokinetic studies have examined how Defluoro Paliperidone is absorbed, distributed, metabolized, and excreted in the body. Understanding its pharmacokinetic profile is crucial for dose optimization and managing potential drug-drug interactions, which is particularly important for patients on polypharmacy .

Biochemistry: PFAS Destruction Technology

In the field of biochemistry, Defluoro Paliperidone’s defluorination process has been of interest. Technologies like DE-FLUORO™ are being developed to break down per- and polyfluoroalkyl substances (PFAS), which are environmental pollutants. The defluorination process of Defluoro Paliperidone could provide insights into sustainable methods for PFAS destruction .

Pharmacodynamics: Mechanism of Action

Defluoro Paliperidone’s mechanism of action is a key area of research in pharmacodynamics. Studies aim to elucidate how it interacts with various receptor subtypes, which can inform the development of more targeted therapies with fewer side effects for psychiatric disorders .

Clinical Trials: Efficacy and Safety

Clinical trials have been conducted to assess the efficacy and safety of Defluoro Paliperidone in various populations. These trials are essential for determining the therapeutic window, identifying adverse effects, and understanding the long-term impact of treatment on patients’ quality of life .

Environmental Science: Water Treatment Applications

Research in environmental science has investigated the use of Defluoro Paliperidone in water treatment applications. Its potential for removing harmful substances from water supplies, including PFAS, is being explored, which could lead to new methods for purifying drinking water and protecting ecosystems .

properties

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLESNKOBLMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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